molecular formula C7H12F3N B2469254 4-Methyl-3-(trifluoromethyl)piperidine CAS No. 1774893-35-4

4-Methyl-3-(trifluoromethyl)piperidine

Cat. No.: B2469254
CAS No.: 1774893-35-4
M. Wt: 167.175
InChI Key: CDHFPJWHGHVQHY-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)piperidine is a chemical compound used in the preparation of retinoid-related orphan receptor inhibitors . It is also a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 .


Synthesis Analysis

The synthesis of this compound involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied .


Molecular Structure Analysis

The molecular formula of this compound is C6H10F3N . The molecular weight is 189.61 .


Chemical Reactions Analysis

This compound is used as a reactant for C,N-cross coupling reactions . It is also used in the synthesis of dopamine D3 receptor antagonists .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 118.4±35.0 °C at 760 mmHg, and a vapour pressure of 16.7±0.2 mmHg at 25°C .

Scientific Research Applications

Synthesis and Molecular Structures

  • Azirine Strategy for Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates : A study describes the use of a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This process leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, which can be transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis (Khlebnikov et al., 2018).
  • Structural Analysis of Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors : This study examines the crystal structures of several trifluoromethyl-substituted compounds, including 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]-4-(trifluoromethyl)piperidine-2,6-dione. It highlights the intermolecular interactions and the distances between the farthest atoms in these structures (Li et al., 2005).

Chemical Properties and Reactions

  • Stereoselective Rearrangement to Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines : A method for synthesizing 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols, obtained from L-proline, is described. The reaction is characterized by regio- and diastereoselectivity (Rioton et al., 2015).
  • Discovery of Antimycobacterial Spiro-piperidin-4-ones : This study involves the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition of azomethine ylides. These compounds were evaluated for activity against Mycobacterium tuberculosis, with some showing significant potency (Kumar et al., 2008).

Material Science and Engineering Applications

  • Quantum Chemical and Molecular Dynamic Simulation Studies for Corrosion Inhibition : A study on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron was conducted. This research provides insights into the electronic properties and molecular dynamics simulations of these compounds (Kaya et al., 2016).

Pharmaceutical and Biological Research

  • Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : This research identifies the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. It explores the main metabolic pathways of flumatinib in humans after oral administration (Gong et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group is often used as a bioisostere of a chloride or a methyl group to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation. This substituent can also increase the lipophilicity of molecules . Therefore, the future directions of 4-Methyl-3-(trifluoromethyl)piperidine could involve further exploration of its potential applications in drug discovery and development.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHFPJWHGHVQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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